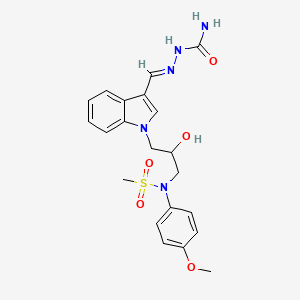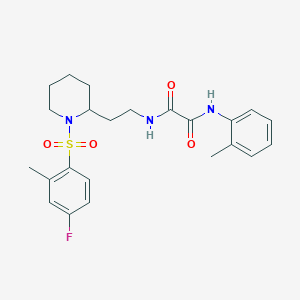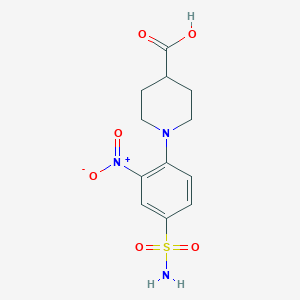
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is a pyrimidine-based inhibitor that has been found to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis of Novel Compounds
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide serves as a precursor in the synthesis of various novel organic compounds. Research has focused on synthesizing novel isoxazolines, isoxazoles, and other derivatives through various chemical reactions, such as [3+2] cycloaddition, highlighting the compound's utility in creating heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Antimicrobial and Antitumor Activities
Several studies have explored the antimicrobial and anticancer potentials of derivatives synthesized from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide. These derivatives have been evaluated against various cancer cell lines and microbial strains, showing promising results in inhibiting growth and inducing apoptosis in cancer cells, as well as exhibiting significant antimicrobial activities (Bondock et al., 2008).
Biological Evaluation and Imaging Applications
The compound and its derivatives have also been evaluated for their potential as imaging agents, particularly in studying neuroinflammatory processes and the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These studies involve the synthesis of fluorine-18 labeled compounds, providing insights into their distribution and accumulation in animal models, thus contributing to the development of novel diagnostic tools for neurodegenerative disorders (Damont et al., 2015).
Anticonvulsant Activity
Research into alkanamide derivatives bearing 5-membered heterocyclic rings, such as pyrazole, derived from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2,2-diphenylacetamide, has shown potential anticonvulsant activity. These studies contribute to the understanding of the structural requirements for anticonvulsant activity, offering a pathway for the development of new therapeutic agents (Tarikogullari et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities .
Mode of Action
It is known that similar compounds interact with their targets to exert their effects . For instance, some imidazole derivatives have been reported to show anti-tubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O/c1-16-13-17(2)28(27-16)23-24-14-20(15-25-23)26-22(29)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-15,21H,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKRRWAKRASRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(piperidin-3-yl)-1H-pyrazole-4-carbonyl]morpholine dihydrochloride](/img/structure/B2992466.png)

![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-phenylmethanone](/img/structure/B2992469.png)
![6-Cyclopropyl-5-fluoro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2992470.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2992473.png)

![5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2992476.png)





![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2992484.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)